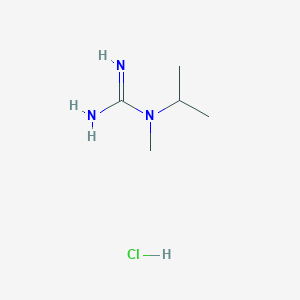![molecular formula C11H19N3O2S B1421918 N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide CAS No. 1255147-22-8](/img/structure/B1421918.png)
N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide
Descripción general
Descripción
“N-isopropyl-2-[(pyridin-3-ylmethyl)amino]ethanesulfonamide” is a chemical compound with the molecular formula C11H19N3O2S . It has a molecular weight of 257.35 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact structure can be obtained from its MOL file .Physical and Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available at this time.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Indole Derivatives: The compound has been utilized in the synthesis of Naratriptan, an indole derivative, where the isopropyl group acted as a protecting group for sulfonate esters in various transformations (Pete et al., 2003).
- Bifunctional Oligo-α-aminopyridine Ligands Synthesis: It has been used in the synthesis of new bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes, demonstrating its utility in complex molecule synthesis (Hasan et al., 2003).
Structural and Computational Analysis
- Structural Investigation and Antimicrobial Activity: The compound was used in a study involving the synthesis and computational analysis of a novel benzenesulfonamide derivative. This included antimicrobial activity and molecular docking studies (Elangovan et al., 2021).
- Investigating Novel Alpha(1)-Adrenoceptor Ligands: A study involved the compound in the context of alpha(1)-adrenoceptor ligands, highlighting its potential in developing novel therapeutic agents (Altenbach et al., 2002).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors: It was used in the synthesis of acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, showcasing its application in material science (Yıldırım & Cetin, 2008).
Synthesis of Complex Molecular Structures
- Formation of Cu(II) Complexes: The compound played a role in the synthesis of new unsymmetrical N-capped tripodal amines and the formation of Cu(II) complexes, underscoring its significance in complex molecular architecture (Keypour et al., 2015).
- Synthesis of Enantiomers with Antitumor Activity: Its derivatives were synthesized and analyzed for stereostructure and antitumor activity, highlighting its potential in pharmaceutical research (Zhou et al., 2015).
Propiedades
IUPAC Name |
N-propan-2-yl-2-(pyridin-3-ylmethylamino)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-10(2)14-17(15,16)7-6-13-9-11-4-3-5-12-8-11/h3-5,8,10,13-14H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAZOZWXBKUYEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCNCC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[(dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B1421839.png)




![7-Methyl-1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazine-6-carbaldehyde](/img/structure/B1421848.png)

![2-[4-(2-Methylpropoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B1421853.png)

amine dihydrochloride](/img/structure/B1421856.png)

